molecular formula C21H23FN2O2 B2365812 [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone CAS No. 956206-11-4

[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone

Cat. No. B2365812
CAS RN: 956206-11-4
M. Wt: 354.425
InChI Key: KSKJZGHQPSBEKA-UHFFFAOYSA-N
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Description

“[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone” is a chemical compound with the molecular formula C17H21FN2O2 . It has a molecular weight of 304.36 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21FN2O2/c1-17(2,3)20-12-13(11-19-20)16(21)14-7-4-5-8-15(14)22-10-6-9-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3 . This indicates the presence of a pyrazole ring fused to a naphthyl group, with additional functional groups attached.


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 304.36 . The InChI code is 1S/C17H21FN2O2/c1-17(2,3)20-12-13(11-19-20)16(21)14-7-4-5-8-15(14)22-10-6-9-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3 .

Scientific Research Applications

Synthesis Techniques and Green Chemistry

  • The acyl pyrazole derivative, closely related to the chemical , has been synthesized using an oxidative functionalization reaction. This reaction employs a substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate as the oxidant, highlighting a clean, green approach in solvent-free conditions (Doherty et al., 2022).

Potential Antifungal Activities

  • Synthesis of novel pyrazole derivatives, including those similar to the compound , has shown promising antifungal activities. This indicates potential applications in developing new antifungal agents (Lv et al., 2013).

Molecular Dimer Formation

  • Research on 3,5-diaryl-1H-pyrazoles, closely related to the target compound, has revealed interesting properties like the formation of molecular dimers through intermolecular hydrogen bonds. This could have implications in molecular design and supramolecular chemistry (Zheng et al., 2010).

Antimicrobial Properties

  • Derivatives of pyrazole methanones have been explored for their antimicrobial activities. Compounds with certain substituents, like methoxy groups, have shown high antimicrobial activity, suggesting their potential use in antimicrobial drug development (Kumar et al., 2012).

Anticancer Evaluation

  • Certain pyrazole methanone derivatives have been synthesized and evaluated as anticancer agents. This points to the potential application of such compounds in cancer research and treatment development (Gouhar & Raafat, 2015).

Synthesis and Biological Screening

  • The synthesis and biological screening of fluoro-substituted pyrazolyl derivatives, which are structurally related to the target compound, have been conducted. This highlights the relevance of such compounds in pharmacological and biological research (Jadhav et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-(3-fluoropropoxy)naphthalen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-21(2,3)24-14-16(13-23-24)19(25)18-10-9-15-7-4-5-8-17(15)20(18)26-12-6-11-22/h4-5,7-10,13-14H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKJZGHQPSBEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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